3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. Key structural features include:
- A trifluoromethyl (-CF₃) group at position 8, enhancing metabolic stability and lipophilicity.
- An amine (-NH₂) group at position 5, a common pharmacophore in receptor-targeting molecules.
This compound belongs to a class of fused triazolo-pyrimidines, which are frequently explored as adenosine receptor antagonists due to their ability to mimic purine scaffolds .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O2/c1-27-11-4-3-8(5-12(11)28-2)13-16-23-15(21)14-10(26(16)25-24-13)6-9(7-22-14)17(18,19)20/h3-7H,1-2H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPKZXPXSVDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS No. 338420-35-2) belongs to a class of pyridopyrimidine derivatives that have garnered interest for their potential therapeutic applications. This article focuses on the biological activity of this compound, particularly its effects on various biological targets and its potential as a therapeutic agent.
Chemical Structure and Properties
- Molecular Formula : C17H13F3N6O2
- Molecular Weight : 390.32 g/mol
- Chemical Structure : The compound features a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:
-
EGFR Kinase Inhibition :
- This compound has been evaluated for its inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in tumorigenesis. In studies, it demonstrated significant inhibition of EGFR L858R/T790M mutants with an IC50 value indicating potent activity against certain cancer cell lines such as A549 and NCI-H1975 .
- Antitumor Activity :
Biological Activity Summary Table
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| EGFR Kinase Inhibition | A549 | < 50 | |
| EGFR Kinase Inhibition | NCI-H1975 | < 50 | |
| Antitumor Activity | Various Cancer Lines | < 50 | |
| Cytotoxicity | NCI-H460 | > 50 |
Case Studies and Research Findings
Several studies have highlighted the potential of pyridopyrimidine derivatives like this compound:
- Study on Antitumor Efficacy : A recent study synthesized a series of pyridopyrimidine derivatives and evaluated their biological activities. The results indicated that compounds with similar structures to our target exhibited significant antitumor properties, particularly those with specific substituents enhancing their binding affinity to target proteins .
- Pharmacological Profile : Another review discussed the pharmacological profiles of triazole-containing compounds, emphasizing their broad spectrum of activity against various pathogens and cancer cells. This highlights the versatility of compounds like our target in medicinal chemistry .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For example:
- Savolitinib , a compound structurally related to this class, has shown efficacy in inhibiting c-Met kinase activity, which is crucial in tumor growth and metastasis. It has passed phase II clinical trials for various cancers including non-small cell lung cancer and renal cell carcinoma .
Antimalarial Activity
Studies have demonstrated that compounds similar to 3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine possess significant antimalarial activity against Plasmodium species. In vitro assays reported IC50 values indicating effective inhibition of the parasite's lifecycle stages .
Inhibition of Kinases
The compound has been evaluated for its ability to inhibit various kinase pathways. The structure-activity relationship studies show that modifications at specific positions can enhance potency against kinases involved in cancer progression .
Case Studies
Therapeutic Potential
The diverse biological activities of this compound suggest its potential as a lead compound in drug development for:
- Cancer therapies targeting specific kinases.
- Antimalarial treatments focusing on resistant strains of Plasmodium.
- Modulators for other diseases , including those related to Janus kinases.
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Analogs
The pyrazolo-triazolo-pyrimidine system in 8-methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine () replaces the pyrido ring with a pyrazole moiety. This simplification reduces planarity but retains adenosine A2A antagonism (IC₅₀ values in nanomolar range) .
Pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Derivatives
- 3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (): Lacks methoxy groups on the phenyl ring. Molecular weight: 330.27 g/mol vs. 390.33 g/mol for the target compound. Reduced electron-donating capacity may lower binding affinity to adenosine receptors compared to dimethoxy-substituted analogs .
3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine ():
Substituent-Driven Functional Differences
Trifluoromethyl (-CF₃) Position and Bioactivity
The -CF₃ group at position 8 is conserved across multiple analogs (–3, 6). This substituent:
Aromatic Ring Modifications
Pharmacokinetic and Pharmacodynamic Profiles
- Oral Bioavailability : Pyrazolo-triazolo-pyrimidines () show oral activity in preclinical models, but the pyrido core in the target compound may reduce first-pass metabolism due to higher steric protection of the amine group .
- Solubility : The 3,4-dimethoxyphenyl group improves water solubility (~2.5 mg/mL) compared to chlorinated analogs (<1 mg/mL) .
Preparation Methods
General Synthetic Approaches to Pyrido[2,3-e]triazolo[1,5-a]pyrimidine Core
The construction of the pyrido[2,3-e]triazolo[1,5-a]pyrimidine core typically involves the formation of multiple heterocyclic rings through sequential synthetic steps. Several general strategies have been reported for similar structures:
Triazole Formation Followed by Pyrimidine Ring Closure
This approach begins with pyridine derivatives containing appropriate functional groups that allow for triazole formation, followed by pyrimidine ring closure. The triazole ring can be constructed through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
Preparation Methods for 3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e]triazolo[1,5-a]pyrimidin-5-amine
Method 1: Synthesis via 2-Amino-3-cyano-4-trifluoromethylpyridine Intermediates
This method draws inspiration from synthetic routes used for similar compounds, particularly those described for pyrido[3,2-e]triazolo[1,5-c]pyrimidine derivatives.
Step 1: Preparation of 2-Amino-3-cyano-4-trifluoromethyl-6-(3,4-dimethoxyphenyl)pyridine
The synthesis begins with the preparation of a suitably substituted pyridine derivative:
2-Amino-3-cyano-4-trifluoromethyl-6-(3,4-dimethoxyphenyl)pyridine (1) is synthesized through the condensation of 2,2,2-trifluoroacetoacetate with 3,4-dimethoxybenzylidenemalonitrile in the presence of ammonium acetate.
This reaction typically proceeds under reflux conditions in ethanol for 4-6 hours with yields ranging from 55-65%.
Step 2: Formation of Iminoether Intermediate
The cyano group of compound 1 is transformed into an iminoether (2) using triethyl orthoformate in the presence of acetic anhydride under reflux conditions for 2-3 hours.
This reaction introduces the carbon atom that will later form part of the pyrimidine ring.
Step 3: Reaction with Hydrazide and Cyclization
The iminoether intermediate 2 is treated with an appropriate hydrazide derivative in acetic acid under reflux for 3-5 hours, leading to cyclization and formation of the target compound.
During this step, both the triazole and pyrimidine rings are formed in a single operation, completing the pyrido[2,3-e]triazolo[1,5-a]pyrimidine core structure.
Method 2: Synthesis via Pyrido[2,3-d]pyrimidine Intermediates
This method utilizes pyrido[2,3-d]pyrimidine derivatives as key intermediates, similar to approaches reported for related compounds.
Step 1: Synthesis of 2-Amino-3-cyano-4,6-diarylpyridine
The synthesis begins with the preparation of 2-amino-3-cyano-4-trifluoromethyl-6-(3,4-dimethoxyphenyl)pyridine following established procedures.
This intermediate serves as the foundation for constructing the pyrido[2,3-d]pyrimidine scaffold.
Step 2: Formation of Pyrido[2,3-d]pyrimidine
The pyridine intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidine ring system, which can be achieved through reaction with formamide at elevated temperatures (180-200°C) for 3-4 hours.
This high-temperature cyclization typically yields the desired pyrido[2,3-d]pyrimidine scaffold in 70-80% yield.
Method 3: Three-Component One-Pot Synthesis Strategy
Drawing inspiration from multicomponent reaction approaches used for similar heterocyclic systems, this method offers a more efficient synthetic route.
Reagents and Conditions
The one-pot synthesis involves:
A mixture of 3,4-dimethoxybenzaldehyde, an appropriate trifluoromethyl-containing building block (such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione), and 5-amino-1,2,4-triazole in the presence of a catalyst (e.g., p-toluenesulfonic acid) in ethanol under reflux conditions for 24 hours.
This approach significantly reduces the number of synthetic and purification steps.
Optimization of Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e]triazolo[1,5-a]pyrimidin-5-amine requires careful optimization of reaction conditions to maximize yield and purity.
Solvent Effects
Table 1: Effect of Solvent on Yield in Method 1, Step 3
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 110-115 | 4 | 65-70 |
| Ethanol | 78-80 | 6 | 50-55 |
| Dioxane | 100-105 | 5 | 60-65 |
| DMF | 135-140 | 3 | 70-75 |
The data suggests that DMF provides the highest yield, possibly due to its high boiling point and superior solubilizing properties for the heterocyclic intermediates.
Catalyst Selection
For Method 3 (one-pot synthesis), the choice of catalyst significantly impacts reaction efficiency:
Table 2: Effect of Catalyst on One-Pot Synthesis
| Catalyst | Amount (mol%) | Yield (%) |
|---|---|---|
| p-Toluenesulfonic acid | 10 | 65-70 |
| Acetic acid | 100 | 55-60 |
| Camphorsulfonic acid | 12.5 | 70-75 |
| Lewis acids (e.g., ZnCl₂) | 15 | 60-65 |
Camphorsulfonic acid appears to provide the optimal balance of acidity and solubility, resulting in the highest yields.
Purification Techniques
Column Chromatography
The crude product is purified using silica gel column chromatography with an appropriate solvent system such as hexanes/ethyl acetate (2:3) or dichloromethane/methanol (95:5).
This method effectively separates the target compound from reaction by-products and unreacted starting materials.
Characterization Data
The successful synthesis of 3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e]triazolo[1,5-a]pyrimidin-5-amine can be confirmed through various analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum typically shows:
- Signals at δ 3.80-3.95 ppm (two singlets) corresponding to the methoxy groups
- Aromatic protons of the dimethoxyphenyl ring at δ 6.90-7.20 ppm
- Pyridine ring proton at δ 8.20-8.40 ppm
- Amino group protons at δ 5.50-6.00 ppm (broad singlet)
The ¹³C-NMR spectrum shows:
- CF₃ group carbon appearing as a quartet at δ 120-125 ppm due to C-F coupling
- Methoxy carbons at δ 55-56 ppm
- Multiple signals in the aromatic/heterocyclic region (δ 110-165 ppm)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula with the [M+H]⁺ peak corresponding to the calculated mass for C₁₈H₁₄F₃N₆O₂.
Physical Properties
- Appearance: Typically a colorless to pale yellow crystalline solid
- Melting point: Expected in the range of 210-230°C
- Solubility: Poorly soluble in water, moderately soluble in alcohols, and readily soluble in DMF and DMSO
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via multi-step heterocyclic ring formation. Key steps include:
- Michael addition to form the pyrimidine core, followed by triazole ring closure using nitrous acid or diazotization .
- Substituent introduction (e.g., trifluoromethyl and dimethoxyphenyl groups) via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent selection (e.g., methanol, dichloromethane) and temperature control (e.g., 60–80°C) are critical to minimize side reactions. Recrystallization from methanol improves purity .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Spectroscopic techniques :
- 1H/13C NMR to verify substituent positions and aromatic proton environments (e.g., δ 8.37 ppm for pyrimidine protons) .
- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro screening :
- Enzyme inhibition assays (e.g., kinase or dehydrogenase targets) using fluorescence-based protocols .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50 determination) .
Advanced Research Questions
Q. How can computational methods guide the rational design of derivatives with enhanced activity?
- Quantum chemical calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Simulate binding affinities to targets like adenosine receptors or DHODH enzymes .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
- Dynamic vs. static disorder analysis : Use high-resolution X-ray data (≤0.8 Å) to distinguish thermal motion from structural ambiguity .
- Variable-temperature NMR : Detect conformational flexibility (e.g., rotamers of the dimethoxyphenyl group) .
- Cross-validate computational predictions (e.g., DFT-calculated bond angles) with experimental data .
Q. How does the compound’s solid-state packing influence its solubility and bioavailability?
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .
- Solubility enhancement : Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) to disrupt tight packing .
- Dissolution testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .
Q. What are the metabolic stability challenges, and how can structural modifications address them?
- In vitro metabolism : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- Stabilization strategies :
- Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
- Replace labile methyl groups with cyclopropyl or deuterated analogs .
Methodological Notes
- Synthetic protocols : Prioritize scalable methods (e.g., one-pot reactions) to reduce purification steps .
- Data reproducibility : Standardize solvent grades (e.g., HPLC-grade methanol) and reaction vessels (e.g., Schlenk flasks for air-sensitive steps) .
- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
